molecular formula C19H16F5N3O3S B10933191 7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10933191
M. Wt: 461.4 g/mol
InChI Key: OZJYPEFLVJWGJM-UHFFFAOYSA-N
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Description

7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound characterized by its unique structure, which includes difluoromethoxy, methoxyphenyl, isopropyl, sulfanyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[2,3-d]pyrimidin-4(1H)-one core.

    Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Difluoromethoxy and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate difluoromethoxy and methoxyphenyl precursors.

    Incorporation of the Isopropyl and Sulfanyl Groups: These groups can be added through alkylation and thiolation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidin-4(1H)-one core or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-[4-(TRIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: This compound is similar but has a trifluoromethoxy group instead of a difluoromethoxy group.

    7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ISOPROPYL-2-SULFANYL-5-(METHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: This compound has a methyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of 7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluoromethoxy and trifluoromethyl groups enhances its reactivity and potential for interaction with biological targets.

Properties

Molecular Formula

C19H16F5N3O3S

Molecular Weight

461.4 g/mol

IUPAC Name

7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-propan-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H16F5N3O3S/c1-8(2)27-15-14(16(28)26-18(27)31)10(19(22,23)24)7-11(25-15)9-4-5-12(30-17(20)21)13(6-9)29-3/h4-8,17H,1-3H3,(H,26,28,31)

InChI Key

OZJYPEFLVJWGJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)OC(F)F)OC)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

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